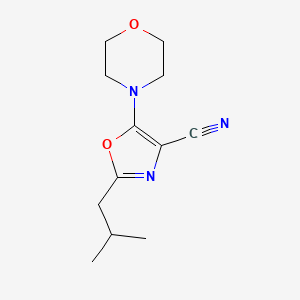
2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile, also known as MP-10, is a chemical compound that is widely used in scientific research. It belongs to the family of oxazole derivatives and has a molecular formula of C14H19N3O2. MP-10 is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile involves the inhibition of CK2 activity. CK2 is a tetrameric protein kinase that phosphorylates a wide range of substrates, including transcription factors, signaling molecules, and structural proteins. CK2 has been implicated in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile binds to the ATP-binding site of CK2 and inhibits its activity, leading to the dephosphorylation of CK2 substrates and the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile inhibits CK2 activity and induces apoptosis in cancer cells. In vivo studies have shown that 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile inhibits tumor growth in animal models of cancer. 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile has also been shown to have anti-inflammatory effects and to modulate the immune response. 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile has been proposed as a potential therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile has several advantages and limitations for lab experiments. Its potent inhibition of CK2 activity makes it a valuable tool for studying the role of CK2 in various cellular processes. 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile is also relatively easy to synthesize and has a high purity level. However, 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations should be taken into account when designing experiments using 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile. One direction is to further explore the role of CK2 in various cellular processes and to identify new substrates of CK2. Another direction is to investigate the potential therapeutic applications of 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile in the treatment of cancer, inflammation, and autoimmune disorders. The development of new analogs of 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile with improved solubility and toxicity profiles is also an area of future research. Finally, the use of 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile in combination with other therapeutic agents may enhance its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile involves the reaction of 5-morpholin-4-yl-1,3-oxazole-4-carbonitrile with 2-methylpropylamine in the presence of a base catalyst. The reaction proceeds at room temperature and yields 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile as a white solid with a high purity level. The synthesis method has been optimized to improve the yield and purity of 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile, and it is now widely used in laboratories around the world.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile has been extensively used in scientific research as a potent inhibitor of CK2. CK2 is a serine/threonine kinase that is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been proposed as a potential therapeutic strategy. 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile has been shown to inhibit CK2 activity in vitro and in vivo and to induce apoptosis in cancer cells. 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile has also been used to study the role of CK2 in various cellular processes, including DNA repair, cell cycle progression, and signaling pathways.
Eigenschaften
IUPAC Name |
2-(2-methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9(2)7-11-14-10(8-13)12(17-11)15-3-5-16-6-4-15/h9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIDXFSJYHJOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=C(O1)N2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3020391.png)
![6-(2-Chloro-propionyl)-2,4-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3020392.png)

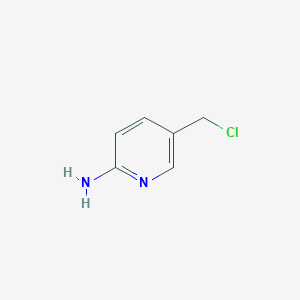
![Ethyl 5-(cyclopropanecarboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3020397.png)

![Ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B3020402.png)
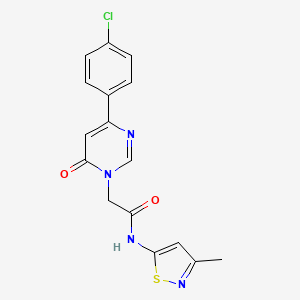
![Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3020405.png)
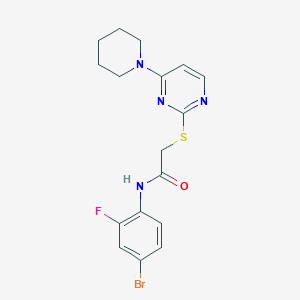
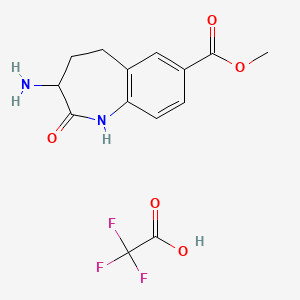
![3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3020409.png)
![Imidazo[1,5-a]pyridine-7-carbonitrile](/img/structure/B3020410.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B3020412.png)